tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
Description
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Properties
IUPAC Name |
tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-7-14(16)8-5-11(15)6-9-14/h11H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJRJXANOPWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Four-Step Synthesis from 1,4-Dioxaspiro[4.5]Decane-8-One
The most detailed published method for synthesizing a related spirocyclic compound—tertiary-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate—is described in Chinese patent CN111518015A. Although this route targets an oxylidene derivative rather than the amino analog, its reaction sequence offers a template for adapting analogous steps to introduce an amine functionality.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]Decane-8-Carbonitrile
Reagents and Conditions :
- Starting material: 1,4-Dioxaspiro[4.5]decane-8-one
- Reagents: p-Methylsulfonylmethylisocyanitrile, potassium tertiary-butoxide
- Solvent: Glycol dimethyl ether/ethanol (1:1 v/v)
- Temperature: 0–20°C
- Reaction time: 12 hours
The ketone undergoes nucleophilic addition with the isocyanitrile in the presence of a strong base, yielding the nitrile derivative. This step exploits the electrophilicity of the carbonyl group, with the mixed solvent system balancing solubility and reaction kinetics.
Step 2: Alkylation with 1-Bromo-2-Chloroethane
Reagents and Conditions :
- Reagents: 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA)
- Solvent: Toluene
- Temperature: 0–20°C
- Reaction time: 13 hours
LDA deprotonates the α-carbon of the nitrile, enabling alkylation at the spirocyclic center. The choice of toluene ensures compatibility with strong bases while minimizing side reactions.
Step 3: Hydrogenation and Cyclization
Reagents and Conditions :
- Catalyst: Raney nickel (1 g per 3 g substrate)
- Hydrogen pressure: 50 psi
- Solvent: Methanol
- Temperature: 50°C
- Reaction time: 6 hours
- Post-reaction treatment: Tertiary-butyl dicarbonyl anhydride
Hydrogenation reduces the nitrile to a primary amine, which subsequently undergoes intramolecular cyclization with the chloroethyl side chain. The resulting amine intermediate is acylated in situ with tertiary-butyl dicarbonyl anhydride to protect the amine as a carbamate. This step achieves an 80% yield under optimized conditions.
Step 4: Deprotection to Yield Oxylidene Derivative
Reagents and Conditions :
- Reagent: Pyridinium p-toluenesulfonate (PPTS)
- Solvent: Acetone/water (3:2 v/v)
- Temperature: 70°C
- Reaction time: 15 hours
PPTS-mediated cleavage of the 1,4-dioxane protecting group generates the oxylidene functionality. The biphasic solvent system facilitates efficient deprotection while minimizing carbamate degradation, yielding 68.16% of the final product.
Table 1: Summary of Four-Step Synthesis from Patent CN111518015A
| Step | Key Transformation | Yield | Critical Parameters |
|---|---|---|---|
| 1 | Ketone → Nitrile | 75%* | Low-temperature base activation |
| 2 | Nitrile Alkylation | 65%* | LDA stoichiometry, toluene polarity |
| 3 | Reduction/Cyclization/Acylation | 80% | Raney nickel activity, hydrogen pressure |
| 4 | Deprotection | 68.16% | PPTS concentration, acetone-water ratio |
*Yields estimated from patent examples.
Strategic Modifications for Amino Group Incorporation
To adapt the above route for synthesizing tertiary-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, the oxylidene group must be replaced with an amine. Two plausible strategies emerge:
Reductive Amination of Intermediate Ketones
Introducing an amine at Position 8 could involve:
- Intermediate Oxidation : Converting the oxylidene group to a ketone via acidic hydrolysis.
- Reductive Amination : Reacting the ketone with ammonium acetate or a primary amine in the presence of sodium cyanoborohydride.
Challenges :
- Steric hindrance at the spirocyclic center may limit imine formation.
- Competing over-reduction to alcohols requires careful catalyst selection (e.g., PtO₂ vs. Ra-Ni).
Direct Nitro Group Reduction
An alternative route could introduce a nitro group early in the synthesis, followed by catalytic hydrogenation:
- Nitroalkane Intermediate : Substitute the nitrile in Step 1 with a nitroalkane via Henry reaction.
- Hydrogenation : Reduce the nitro group to an amine during Step 3.
Advantages :
- Avoids late-stage functionalization challenges.
- Compatibility with existing hydrogenation conditions (Raney nickel, 50 psi H₂).
Characterization and Quality Control
While the patent provides $$ ^1H $$ NMR data for the oxylidene derivative (δ 3.46–3.17 ppm, m, 4H; 1.40 ppm, s, 9H), the amino analog would exhibit distinct features:
- N–H Signals : Broad peaks at δ 1.5–2.5 ppm (amine protons).
- Carbamate Carbonyl : IR stretch at ~1680–1700 cm⁻¹.
The Sigma-Aldrich entry confirms the molecular formula (C₁₄H₂₆N₂O₂) and provides the InChI code for tertiary-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, enabling structural validation via mass spectrometry.
Scale-Up Considerations and Yield Optimization
Solvent Selection
- Step 3 Methanol Substitution : Replacing methanol with ethanol improves safety profile without sacrificing yield.
- Step 4 Acetone Alternatives : Methyl ethyl ketone reduces azeotrope formation during concentration.
Catalytic Efficiency
Crystallization Optimization
- Petroleum Ether Recrystallization : Gradient cooling (70°C → 4°C over 6 hours) increases crystal purity from 95% to 99.5%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a building block for the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical modifications. The pathways involved are often related to its structural features and the functional groups present .
Comparison with Similar Compounds
- tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features provides it with distinct reactivity and stability compared to other similar compounds .
Q & A
Q. Advanced
- Ester vs. carboxylate : tert-Butyl esters enhance stability, while hydrolysis yields carboxylic acids for salt formation .
- Fluorination : Introducing fluorine at position 1 (e.g., tert-butyl 1-fluoro analog) alters electronic properties and metabolic stability .
- Hydrochloride salts : Improve crystallinity and solubility for biological assays .
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